Diethyl (5-{[(4-fluorophenyl)methyl]amino}-2-[(4-nitrophenyl)methyl]-1,3-oxazol-4-YL)phosphonate
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Overview
Description
Diethyl (5-{[(4-fluorophenyl)methyl]amino}-2-[(4-nitrophenyl)methyl]-1,3-oxazol-4-YL)phosphonate is a complex organic compound that belongs to the class of α-aminophosphonates. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and material science. The presence of both fluorophenyl and nitrophenyl groups in its structure makes it a versatile molecule with unique chemical properties.
Preparation Methods
The synthesis of Diethyl (5-{[(4-fluorophenyl)methyl]amino}-2-[(4-nitrophenyl)methyl]-1,3-oxazol-4-YL)phosphonate typically involves a multi-step process. One common method is the Pudovik-type reaction, where diethyl phosphite reacts with imines derived from 5-phenyl-1,2,4-oxadiazol-2-amine and aromatic aldehydes under microwave irradiation . This method is efficient and yields high purity products. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, safety, and environmental impact.
Chemical Reactions Analysis
Diethyl (5-{[(4-fluorophenyl)methyl]amino}-2-[(4-nitrophenyl)methyl]-1,3-oxazol-4-YL)phosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and nitrophenyl groups.
Complexation: It can form complexes with transition metals, such as ruthenium, which can be used as catalysts in hydrogenation reactions.
Scientific Research Applications
Diethyl (5-{[(4-fluorophenyl)methyl]amino}-2-[(4-nitrophenyl)methyl]-1,3-oxazol-4-YL)phosphonate has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Diethyl (5-{[(4-fluorophenyl)methyl]amino}-2-[(4-nitrophenyl)methyl]-1,3-oxazol-4-YL)phosphonate involves its interaction with molecular targets through its functional groups. The fluorophenyl and nitrophenyl groups can participate in various binding interactions, while the oxazole ring can coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Diethyl (5-{[(4-fluorophenyl)methyl]amino}-2-[(4-nitrophenyl)methyl]-1,3-oxazol-4-YL)phosphonate can be compared with other α-aminophosphonates, such as:
- Diethyl (5-phenyl-1,3,4-oxadiazol-2-ylamino)(4-trifluoromethylphenyl)methylphosphonate
- Diethyl (5-phenyl-1,3,4-oxadiazol-2-ylamino)(2-methoxyphenyl)methylphosphonate
- Diethyl (5-phenyl-1,3,4-oxadiazol-2-ylamino)(4-nitrophenyl)methylphosphonate
These compounds share similar structural features but differ in their substituents, which can influence their reactivity and applications. The presence of the fluorophenyl and nitrophenyl groups in this compound provides unique properties that can be exploited in specific chemical and biological contexts.
Properties
Molecular Formula |
C21H23FN3O6P |
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Molecular Weight |
463.4 g/mol |
IUPAC Name |
4-diethoxyphosphoryl-N-[(4-fluorophenyl)methyl]-2-[(4-nitrophenyl)methyl]-1,3-oxazol-5-amine |
InChI |
InChI=1S/C21H23FN3O6P/c1-3-29-32(28,30-4-2)21-20(23-14-16-5-9-17(22)10-6-16)31-19(24-21)13-15-7-11-18(12-8-15)25(26)27/h5-12,23H,3-4,13-14H2,1-2H3 |
InChI Key |
KCLRLTBEGAXFRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(OC(=N1)CC2=CC=C(C=C2)[N+](=O)[O-])NCC3=CC=C(C=C3)F)OCC |
Origin of Product |
United States |
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